molecular formula C7H11IO B11783692 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran

4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran

Cat. No.: B11783692
M. Wt: 238.07 g/mol
InChI Key: IAGSQQFKUCVOOG-UHFFFAOYSA-N
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Description

4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H11IO It is a derivative of pyran, characterized by the presence of an iodine atom and two methyl groups on the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran typically involves the iodination of 6,6-dimethyl-3,6-dihydro-2H-pyran. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6,6-dimethyl-3,6-dihydro-2H-pyran-4-azide .

Scientific Research Applications

4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets through its iodine atom and pyran ring. The iodine atom can participate in halogen bonding, while the pyran ring can engage in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in different applications .

Comparison with Similar Compounds

Uniqueness: The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

Molecular Formula

C7H11IO

Molecular Weight

238.07 g/mol

IUPAC Name

4-iodo-6,6-dimethyl-2,3-dihydropyran

InChI

InChI=1S/C7H11IO/c1-7(2)5-6(8)3-4-9-7/h5H,3-4H2,1-2H3

InChI Key

IAGSQQFKUCVOOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(CCO1)I)C

Origin of Product

United States

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